molecular formula C8H9NO B155507 N-Benzylformamide CAS No. 6343-54-0

N-Benzylformamide

Cat. No.: B155507
CAS No.: 6343-54-0
M. Wt: 135.16 g/mol
InChI Key: IIBOGKHTXBPGEI-UHFFFAOYSA-N
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Description

N-Benzylformamide: is an organic compound with the chemical formula C8H9NO . . This compound is a colorless liquid at room temperature and is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylformamide can be synthesized through the reaction of benzylamine with formamide. The reaction typically involves heating benzylamine and formamide under reflux conditions to produce this compound . Another method involves the reduction of primary amides using a transition metal-free catalyst, such as an abnormal N-heterocyclic carbene (aNHC) based potassium complex .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of primary amides. This method is preferred due to its efficiency and the ability to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: N-Benzylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Benzylformamide is unique among benzene and substituted derivatives due to its specific structure and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity, making this compound a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-benzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBOGKHTXBPGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212842
Record name N-Benzylformamide
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6343-54-0
Record name Benzylformamide
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Record name N-Benzylformamide
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Record name N-Benzylformamide
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Record name N-Benzylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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